![molecular formula C19H14Cl3N3O B3001904 N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1390309-26-8](/img/structure/B3001904.png)
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide, also known as BDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDC is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to the induction of apoptosis. This compound has also been found to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. In addition, this compound has been found to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide in lab experiments is its potential as a multifunctional agent, with applications in cancer research, antimicrobial research, and anti-inflammatory research. Another advantage is its relatively low toxicity compared to other chemical compounds with similar applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its effectiveness. Another limitation is the limited availability of this compound, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide. One direction is to further investigate its mechanism of action, which can lead to the optimization of its effectiveness in various applications. Another direction is to explore its potential as a drug delivery agent, as it has been shown to have the ability to penetrate cell membranes. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide can be synthesized using different methods. One method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with benzylamine and 4-chloro-3-nitrobenzene. The resulting product is then reduced using palladium on carbon to obtain this compound. Another method involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with benzylamine, followed by the reaction with 4-chloro-3-nitrobenzene and reduction using sodium dithionite.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied as an antimicrobial agent, with promising results against various bacterial and fungal strains. In addition, this compound has been studied as a potential anti-inflammatory agent, with the ability to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O/c20-14-7-9-17(22)25-18(14)19(26)24-13-6-8-16(15(21)10-13)23-11-12-4-2-1-3-5-12/h1-10,23H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLAMNNGXJGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

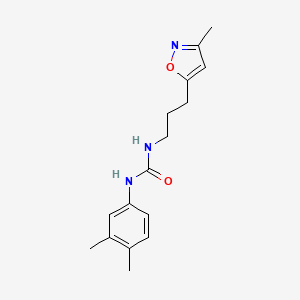
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
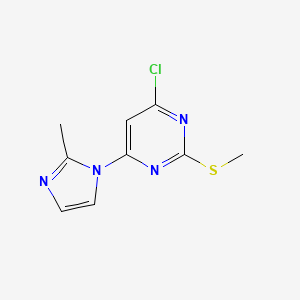
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
![N-cyclohexyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B3001828.png)
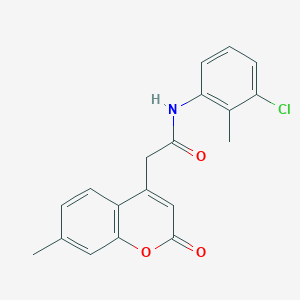
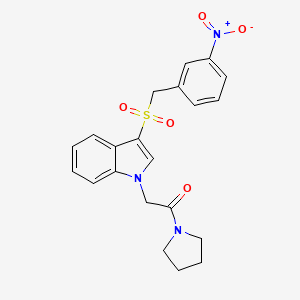
![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)
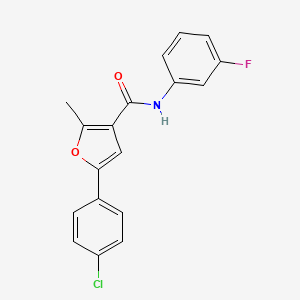
![3-[(3,6-dichloropyridin-2-yl)formamido]-N-methylpropanamide](/img/structure/B3001838.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B3001841.png)
![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)
